molecular formula C7H9NS2 B1618637 2,3-Bis(methylsulfanyl)pyridine CAS No. 69212-36-8

2,3-Bis(methylsulfanyl)pyridine

Cat. No.: B1618637
CAS No.: 69212-36-8
M. Wt: 171.3 g/mol
InChI Key: SUAJMRAEAPTQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(methylsulfanyl)pyridine is a useful research compound. Its molecular formula is C7H9NS2 and its molecular weight is 171.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 325685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

69212-36-8

Molecular Formula

C7H9NS2

Molecular Weight

171.3 g/mol

IUPAC Name

2,3-bis(methylsulfanyl)pyridine

InChI

InChI=1S/C7H9NS2/c1-9-6-4-3-5-8-7(6)10-2/h3-5H,1-2H3

InChI Key

SUAJMRAEAPTQLO-UHFFFAOYSA-N

SMILES

CSC1=C(N=CC=C1)SC

Canonical SMILES

CSC1=C(N=CC=C1)SC

69212-36-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 250 ml of diphenyl oxide was heated to 200° C. A 54 g quantity of the 5-chloro-6-(methylthio)-2-pyridinecarboxylic acid/5,6-bis(methylthio)-2-pyridinecarboxylic acid mixture described above was added portionwise as a solid. The mixture was stirred for 1 hour with the temperature being maintained below 235° C. The mixture was cooled to 100° C., diluted with xylene and cooled to room temperature, then extracted three times with 75 ml of 6N HCl. The combined aqueous fractions were back-washed with diethyl ether, then stirred with CH2Cl2 and made strongly basic with 25% NaOH. The organic layer was separated, washed with water, then brine, and dried (Na2SO4). The solids were removed from the organic layer by filtration, then the filtrate was evaporated leaving a brown oil which was purified on a Kugelrohr distillation apparatus and 23.6 g of an oil obtained. The components of the oil were separated employing high pressure liquid chromatography (Porasil, 3% diethyl ether/hexane) and 19.42 g of 2,3-bis(methylthio)pyridine (b.p. 85° C. at 0.3 mm Hg) and 0.77 g of 3-chloro-2-(methylthio)pyridine (b.p. 80° C. at 0.3 mm Hg) obtained, both as colorless oils.
Quantity
250 mL
Type
reactant
Reaction Step One
Name
5-chloro-6-(methylthio)-2-pyridinecarboxylic acid 5,6-bis(methylthio)-2-pyridinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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